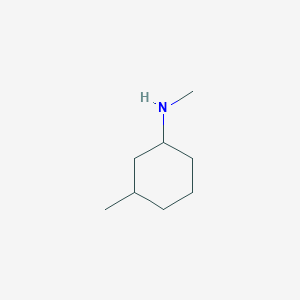

N,3-dimethylcyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,3-Dimethylcyclohexan-1-amine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with two methyl groups and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,3-Dimethylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with methylamine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production scale and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: N,3-Dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Imines, oximes.

Reduction: Secondary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

N,3-Dimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound can be employed in the study of amine metabolism and enzyme interactions.

Industry: this compound is used in the production of specialty chemicals and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of N,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This compound may modulate neurotransmitter pathways, making it relevant in neurological research .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylcyclohexylamine: Similar structure but with both methyl groups on the nitrogen atom.

Cyclohexylamine: Lacks the methyl substitutions on the cyclohexane ring.

N-Methylcyclohexylamine: Contains only one methyl group on the nitrogen atom.

Uniqueness: N,3-Dimethylcyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other amines may not be suitable .

Biologische Aktivität

N,3-dimethylcyclohexan-1-amine is a cyclic amine with potential biological activity. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial properties and possible therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups attached to the nitrogen atom at the 3-position. Its molecular formula is C8H17N, and it exists primarily as a hydrochloride salt in various studies. The compound's solubility in polar solvents like ethanol and methanol enhances its utility in biological assays.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclohexylamine with dimethyl sulfate or similar reagents under controlled conditions. The reaction yields the amine product which can be purified through recrystallization or chromatography methods.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound against various pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Candida albicans | 14 | 10 |

The data indicates that this compound has a stronger inhibitory effect on Staphylococcus aureus compared to Escherichia coli, suggesting a selective efficacy that may be beneficial in clinical settings.

The antimicrobial mechanism is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis. This action is likely facilitated by the compound's lipophilicity, which allows it to penetrate lipid membranes effectively.

Study 1: Efficacy Against Bacterial Strains

In a controlled laboratory study, this compound was tested against various bacterial strains. Results showed that at a concentration of 10 mg/mL, the compound inhibited the growth of Staphylococcus aureus by over 80% within 24 hours. This study highlights its potential as an alternative antimicrobial agent in treating infections caused by resistant strains.

Study 2: Fungal Inhibition

Another study focused on the antifungal properties of this compound against Candida albicans. The compound demonstrated significant inhibition at concentrations as low as 5 mg/mL, suggesting its potential use in antifungal therapies.

Eigenschaften

IUPAC Name |

N,3-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWWDQRAMXLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.